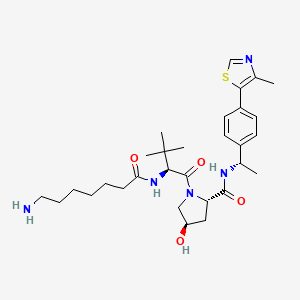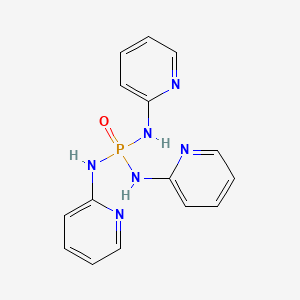
N,N',N''-Tri-2-pyridinylphosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-Tri-2-pyridinylphosphoric triamide is a chemical compound with the molecular formula C15H15N6OP and a molecular weight of 326.29 g/mol It is known for its unique structure, which includes three pyridine rings attached to a phosphoric triamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tri-2-pyridinylphosphoric triamide typically involves the reaction of phosphorus oxychloride with 2-aminopyridine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The process involves the gradual addition of phosphorus oxychloride to a solution of 2-aminopyridine, followed by stirring and heating to facilitate the reaction .
Industrial Production Methods: Industrial production of N,N’,N’'-Tri-2-pyridinylphosphoric triamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N,N’,N’'-Tri-2-pyridinylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into phosphorous triamide derivatives.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphorous triamide derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N,N’,N’'-Tri-2-pyridinylphosphoric triamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mecanismo De Acción
The mechanism of action of N,N’,N’'-Tri-2-pyridinylphosphoric triamide involves its interaction with molecular targets such as enzymes and receptors. The pyridine rings can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and other non-covalent interactions with biological macromolecules, modulating their function and activity .
Comparación Con Compuestos Similares
- N,N’,N’'-Tri-2-pyridinylphosphorothioic triamide
- N,N’,N’'-Tri-2-pyridinylphosphoric triamide
Comparison: N,N’,N’'-Tri-2-pyridinylphosphoric triamide is unique due to its specific arrangement of pyridine rings and the presence of a phosphoric triamide core. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H15N6OP |
|---|---|
Peso molecular |
326.29 g/mol |
Nombre IUPAC |
N-bis(pyridin-2-ylamino)phosphorylpyridin-2-amine |
InChI |
InChI=1S/C15H15N6OP/c22-23(19-13-7-1-4-10-16-13,20-14-8-2-5-11-17-14)21-15-9-3-6-12-18-15/h1-12H,(H3,16,17,18,19,20,21,22) |
Clave InChI |
RGXNYMLWPFBKMK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NP(=O)(NC2=CC=CC=N2)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


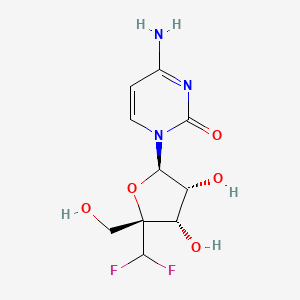


![2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride](/img/structure/B11927580.png)
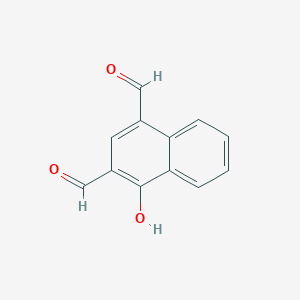
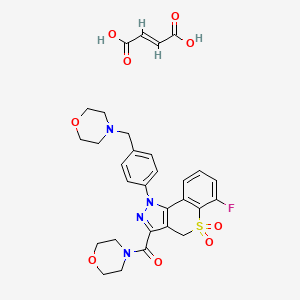
![4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11927594.png)


![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
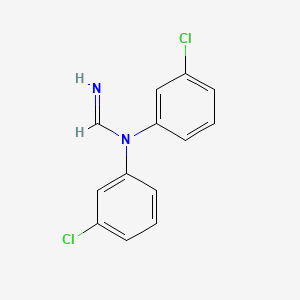
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)
